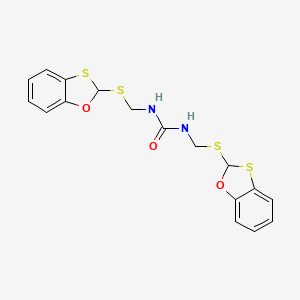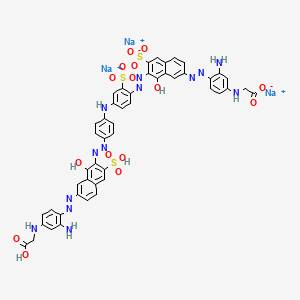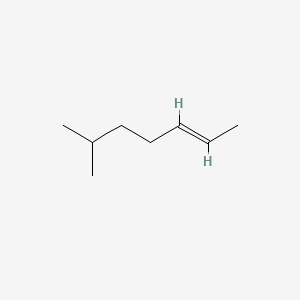
5-Methyl-1-cyclohepten-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-cyclohepten-1-amine is an organic compound with the molecular formula C8H15N It is a derivative of cycloheptene, featuring a methyl group and an amine group attached to the cycloheptene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-cyclohepten-1-amine typically involves the following steps:
Cycloheptene Formation: Cycloheptene can be synthesized through the hydrogenation of cycloheptadiene.
Amination: The final step involves the introduction of the amine group. This can be done through reductive amination, where cycloheptanone is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Methyl-1-cyclohepten-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
5-Methyl-1-cyclohepten-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methyl-1-cyclohepten-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Cycloheptanamine: Lacks the methyl group, making it less sterically hindered.
1-Methylcycloheptanamine: Similar structure but with the methyl group on a different position.
Cycloheptene: Lacks the amine group, making it less reactive in certain chemical reactions.
Uniqueness
5-Methyl-1-cyclohepten-1-amine is unique due to the presence of both a methyl group and an amine group on the cycloheptene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
53907-56-5 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
5-methylcyclohepten-1-amine |
InChI |
InChI=1S/C8H15N/c1-7-3-2-4-8(9)6-5-7/h4,7H,2-3,5-6,9H2,1H3 |
InChIキー |
BIDXBIBPZIJZED-UHFFFAOYSA-N |
正規SMILES |
CC1CCC=C(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)

![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)
![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)
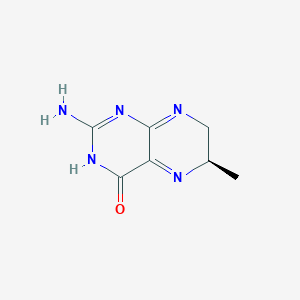


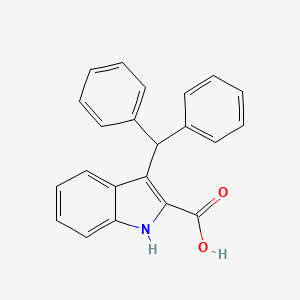
![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
